Cobalt antimonide
Description
Historical Context of Antimonide Research
The exploration of antimonide compounds dates back to ancient times, with antimony compounds historically utilized in medicine and cosmetics wikipedia.org. The scientific investigation into intermetallic antimonides gained momentum in the mid-20th century. For instance, the intermetallic compound Indium Antimonide (InSb) was first documented by Liu and Peretti in 1951, who characterized its homogeneity range, structure type, and lattice constant wikipedia.org. Following this, Heinrich Welker systematically delved into the semiconducting properties of III-V compounds in 1952, notably observing the small direct band gap and high electron mobility of InSb wikipedia.org.
Research into antimonide-based materials for various applications, including infrared detectors, commenced around the 1950s, paralleling the development of materials like Mercury Cadmium Telluride (HgCdTe) spiedigitallibrary.org. A significant resurgence of interest in antimonide-based bandgap engineering emerged in the early 1990s, particularly for the development of advanced infrared detector structures, which provided a new impetus for academic and national laboratory research spiedigitallibrary.org. This historical trajectory laid the groundwork for the later focus on cobalt antimonide and its unique properties.
Significance of this compound within Modern Materials Science
Within modern materials science, this compound (CoSb₃) holds considerable importance, primarily due to its promising thermoelectric capabilities and its role as a foundational skutterudite (B1172440) material. It is extensively studied for high-temperature thermoelectric applications, where it exhibits both high electrical conductivity and a high Seebeck coefficient csic.esresearchgate.netaip.orgnasa.gov. These characteristics are vital for efficient thermoelectric devices, such as power generators and coolers researchgate.net.
CoSb₃'s significance extends beyond thermoelectrics to other advanced technological areas. It is considered crucial for advancements in energy storage, catalysis, and magnetic technologies samaterials.com. Furthermore, its high purity forms are utilized in semiconductor manufacturing, chemical vapor deposition (CVD), and physical vapor deposition (PVD) processes for display and optical applications americanelements.com.
Overview of Skutterudite Materials: Structural Archetype and Research Trajectory of this compound (CoSb₃)
Skutterudite materials represent a broad class of compounds characterized by their distinctive crystal structure and diverse properties csic.es. The general formula for skutterudites is TPn₃, where 'T' denotes a transition metal (such as Cobalt, Rhodium, or Iridium) and 'Pn' represents a pnictogen (like Phosphorus, Antimony, or Arsenic) csic.esd-nb.info. This compound (CoSb₃) is a prominent binary skutterudite, crystallizing in a body-centered cubic (bcc) structure with the Im-3 space group (No. 204) researchgate.netd-nb.infomaterialsproject.org. In this structure, each cobalt atom (Co³⁺) is octahedrally bonded to six equivalent antimony atoms (Sb¹⁻), forming corner-sharing CoSb₆ octahedra materialsproject.org. The lattice constant for CoSb₃ is approximately 9.04 Å researchgate.net.
A defining feature of the skutterudite structure is the presence of two large, unoccupied voids or "cages" within its unit cell csic.esdiva-portal.orgosti.gov. These cages can accommodate various "filler" atoms, such as rare earths or alkaline earths csic.esdiva-portal.orgosti.gov. These filler atoms, often referred to as "rattlers," vibrate within their oversized cages, creating a "rattling effect" that effectively scatters phonons and significantly reduces the lattice thermal conductivity of the material csic.esdiva-portal.orgosti.gov. This phenomenon is central to the "electron crystal phonon glass" concept, where a material exhibits good electrical conductivity (electron crystal) but poor thermal conductivity (phonon glass), a highly desirable combination for thermoelectric applications diva-portal.orgosti.gov. The generalized 8-N rule in solid-state chemistry predicts that skutterudites with a Valence Electron Count (VEC) of 6, like CoSb₃, should behave as semiconductors osti.gov.
Doping and Filling: Introducing foreign atoms (dopants or fillers) into the CoSb₃ lattice or its interstitial voids is a primary method. For example, doping with elements like Tellurium (Te) or Tin (Sn) can significantly improve the ZT value worldscientific.com. A maximum ZT value of 1.17 at 793 K has been achieved in Te and Sn doped CoSb₃ compounds synthesized under high pressure worldscientific.com. Similarly, the addition of Te or Palladium (Pd) can yield n-type CoSb₃ semiconductors, with undoped crystals typically showing p-type conductivity aip.orgnasa.gov.
Nanostructuring: Reducing the grain size of CoSb₃ to the nanoscale has been shown to significantly decrease lattice thermal conductivity due to increased phonon scattering at grain boundaries govinfo.govdiva-portal.orgiphy.ac.cn. For instance, CoSb₃ with a grain size of 200 nm achieved a ZT of 0.43 at 700 K, which is approximately four times higher than samples with a grain size of 5000 nm iphy.ac.cn. Nanoparticle films of CoSb₃ have demonstrated high electrical conductivities, with a maximum power factor of 1.848×10⁻⁴ W/mK² at 440 °C scientific.net.
Synergistic Optimization: Researchers are also exploring methods to synergistically optimize both electrical and thermal transport parameters, as they are often interrelated researchgate.netscispace.com. This involves fine-tuning the band structure and scattering mechanisms to achieve the ideal balance for high thermoelectric efficiency researchgate.netscispace.com.
The continuous research and development in these areas underscore CoSb₃'s critical role in advancing thermoelectric technology and its potential for widespread application in energy harvesting and thermal management.
Thermoelectric Properties of CoSb₃
The table below summarizes some key thermoelectric properties and research findings for this compound (CoSb₃) and its derivatives.
| Property / Parameter | Value | Conditions / Notes | Source |
| Compound Formula | CoSb₃ | americanelements.com | |
| Molecular Weight | 424.21 g/mol | americanelements.com | |
| Appearance | Gray powder | americanelements.com | |
| Crystal Structure | Body-centered cubic (bcc) | Skutterudite, space group Im-3 (204) | researchgate.netmaterialsproject.org |
| Lattice Constant | 9.04 Å | researchgate.net | |
| Bandgap | 0.23 eV | Narrow-bandgap semiconductor | researchgate.net |
| Lattice Thermal Conductivity (κL) | 8.10 W/mK | Undoped CoSb₃ at 300 K (high value) | researchgate.net |
| Lattice Thermal Conductivity (κL) | Up to 10 W·m⁻¹·K⁻¹ | Single crystal CoSb₃ at room temperature | scispace.com |
| Maximum Power Factor | 1.848×10⁻⁴ W/mK² | CoSb₃ nanoparticle films at 440 °C | scientific.net |
| Maximum ZT | 0.43 | CoSb₃ with 200 nm grain size at 700 K | iphy.ac.cn |
| Maximum ZT | 1.17 | Te and Sn doped CoSb₃ at 793 K, synthesized at 3 GPa | worldscientific.com |
| Room-Temperature Hall Mobility (p-type) | 3300 cm² V⁻¹ s⁻¹ | At a carrier concentration of 1×10¹⁷ cm⁻³ | aip.orgnasa.gov |
Structure
2D Structure
Properties
IUPAC Name |
antimony;cobalt(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Sb/q+3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRGWYQTFLSLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co+3].[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoSb+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.693 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12052-42-5 | |
| Record name | Antimony, compd. with cobalt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012052425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with cobalt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with cobalt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.800 | |
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Advanced Synthesis Methodologies for Cobalt Antimonide
Bulk Synthesis Approaches for Cobalt Antimonide
The fabrication of bulk this compound is crucial for fundamental property measurements and for the construction of thermoelectric modules. Various techniques have been developed to produce dense, polycrystalline CoSb₃ with controlled stoichiometry and microstructure.
Solid-State Reaction Techniques
Solid-state reaction is a conventional and widely used method for the synthesis of polycrystalline solids from solid starting materials. In the context of this compound, this technique typically involves the intimate mixing of elemental cobalt and antimony powders in a stoichiometric ratio. The powdered mixture is then sealed in an evacuated quartz ampoule to prevent oxidation at elevated temperatures. The ampoule is subjected to a carefully controlled heat treatment schedule, often involving multiple heating and grinding steps to ensure homogeneity and complete reaction.
The synthesis of brass-doped Co₄Sb₁₁.₅Te₀.₅ composites has been achieved through high-temperature solid-state reactions, resulting in a primary CoSb₃ crystal structure. researchgate.net While specific parameters for pure CoSb₃ can vary, a general approach involves heating the reactants to temperatures in the range of 500-800°C for extended periods, often spanning several days. For instance, in the synthesis of related antimonides, calcination temperatures between 550°C and 650°C for 6 to 12 hours have been employed. mdpi.com The resulting product is a bulk polycrystalline ingot or powder of this compound.
Table 1: Typical Parameters for Solid-State Reaction Synthesis of Antimonide Compounds
| Parameter | Value |
|---|---|
| Starting Materials | Elemental Cobalt and Antimony Powders |
| Stoichiometry | Co:Sb = 1:3 |
| Atmosphere | Evacuated Quartz Ampoule |
| Calcination Temperature | 550 - 650 °C mdpi.com |
| Dwell Time | 6 - 12 hours mdpi.com |
| Heating Rate | 5 °C/min mdpi.com |
Mechanical Alloying and Ball Milling for Nanostructured this compound
Mechanical alloying (MA) and ball milling are high-energy solid-state processing techniques that can be utilized to synthesize materials with nanocrystalline or amorphous structures. nsf.govnih.govgelest.com These methods involve the repeated cold welding, fracturing, and re-welding of powder particles in a high-energy mill. The intense mechanical forces generated during milling lead to a significant reduction in grain size, the formation of alloys from elemental powders, and the creation of a high density of defects.
For this compound, mechanical alloying of elemental Co and Sb powders has been investigated. Research has shown that obtaining a single-phase CoSb₃ skutterudite (B1172440) directly through mechanical alloying can be challenging, with the formation of intermediate phases like CoSb₂ being observed after extended milling times. researchgate.net However, single-phase CoSb₃ can be readily synthesized by annealing the mechanically alloyed powders in a vacuum at temperatures around 700°C. researchgate.net The annealing time can be as short as one hour for powders that have been milled for over 10 hours. researchgate.net This combination of mechanical alloying followed by a short annealing step offers a pathway to produce nanostructured bulk this compound.
Key parameters in mechanical alloying include the type of mill, milling speed, ball-to-powder weight ratio (BPR), milling atmosphere, and the use of a process control agent (PCA) to prevent excessive cold welding. ut.ac.ir
Table 2: Parameters in Mechanical Alloying for Nanostructured Materials
| Parameter | Description |
|---|---|
| Milling Speed | Rotational speed of the mill, influencing the impact energy. |
| Ball-to-Powder Ratio (BPR) | The weight ratio of the grinding media to the powder. Higher BPR generally leads to faster alloying. ut.ac.ir |
| Milling Atmosphere | Typically an inert gas (e.g., Argon) to prevent oxidation. |
| Process Control Agent (PCA) | A substance added in small amounts to balance the welding and fracturing processes. |
| Milling Time | The duration of the milling process, which affects the final grain size and phase formation. |
| Annealing Temperature | Post-milling heat treatment temperature to achieve the desired phase. For CoSb₃, ~700°C is effective. researchgate.net |
Arc Melting and Melt Growth Methods for this compound (e.g., Vertical Bridgman)
Arc melting is a technique used to melt and alloy metals with high melting points. The process involves striking an electric arc between a non-consumable tungsten electrode and the raw materials in a water-cooled copper crucible, under an inert atmosphere. This method can be used to prepare homogeneous this compound ingots from elemental cobalt and antimony.
Following the initial synthesis of the polycrystalline material, melt growth methods can be employed to grow larger, oriented crystals. The Vertical Bridgman method is one such technique that has been successfully used for growing CoSb₃ crystals. rsc.org In this method, a crucible containing the molten this compound is slowly lowered through a temperature gradient. As the crucible moves from the hot zone to the cold zone of the furnace, crystallization initiates at the bottom of the crucible and proceeds upwards, ideally forming a single or large-grained crystal.
In a study on the Vertical Bridgman growth of CoSb₃, polycrystalline material was obtained, often surrounded by excess antimony. rsc.org The growth rates employed varied from 0.4 to 2.8 mm/h. rsc.org It was observed that a subsequent heat treatment at 800°C for 20 hours was effective in eliminating the residual antimony. rsc.org
Self-Propagating High-Temperature Synthesis (SHS) of this compound
Self-propagating high-temperature synthesis (SHS) is a combustion synthesis method that utilizes the exothermic heat of reaction between reactants to sustain a chemical transformation in the form of a combustion wave. This technique is characterized by its rapidity, energy efficiency, and the potential for producing high-purity products.
The SHS technique has been successfully applied to synthesize CoSb₃ thermoelectric materials for the first time by compacting mixtures of cobalt and antimony powders into pellets and igniting them from one end. researchgate.net The heat released from the chemical reaction between cobalt and antimony is sufficient to maintain the self-propagating reaction, leading to the formation of a single-phase skutterudite material in a very short period. researchgate.net The synthesis time can be shortened from several days, typical for traditional methods, to less than 20 minutes. researchgate.net
The thermodynamic and kinetic parameters of the SHS reaction for CoSb₃ have been investigated. The ignition temperature, adiabatic temperature, and the propagation speed of the combustion wave were found to be 723 K, 861 K, and 1.25 mm s⁻¹, respectively. researchgate.netthermtest.com In another study using laser-induced SHS, it was found that with a laser power density of 3.75 J·mm⁻² and a preheating temperature between 250°C and 370°C, a single-phase CoSb₃ could be successfully obtained. mdpi.comrsc.org
Spark Plasma Sintering (SPS) and Related Consolidation Techniques for this compound
Spark Plasma Sintering (SPS), also known as Field Assisted Sintering Technique (FAST), is a powerful powder consolidation method that utilizes pulsed direct current and uniaxial pressure to achieve rapid densification of materials at lower temperatures and shorter times compared to conventional sintering techniques. sigmaaldrich.com The process involves placing the powder in a graphite die and applying pressure while a pulsed current passes through the die and the sample, generating localized high temperatures at the particle contacts.
SPS is widely used for the fabrication of dense, nanostructured this compound. For instance, single-phase polycrystalline CoSb₃ with a relative density of 97.4% and a grain size of about 100 nm has been synthesized under sintering conditions of 873 K for 5 minutes. researchgate.net In another study, CoSb₃ was sintered at a temperature of 650°C with an applied pressure of 50 MPa for 15 minutes. sigmaaldrich.com The short sintering times inherent to SPS are advantageous in preserving the nanostructure of the starting powders, which is beneficial for enhancing the thermoelectric properties of this compound.
Nanostructured and Low-Dimensional Synthesis of this compound
Reducing the dimensionality of materials to the nanoscale can have a profound impact on their physical properties. In the case of this compound, creating nanostructures such as nanoparticles, nanowires, and thin films is a key strategy to reduce the lattice thermal conductivity and thereby enhance its thermoelectric figure of merit.
Solution-phase chemical methods are particularly well-suited for the synthesis of nanostructured this compound with controlled size and morphology. These methods offer advantages such as lower synthesis temperatures, higher reproducibility, and scalability. researchgate.net
Solvothermal and Hydrothermal Synthesis:
Solvothermal and hydrothermal synthesis are versatile methods for producing crystalline nanoparticles. sigmaaldrich.com These techniques involve chemical reactions in a solvent (in the case of hydrothermal synthesis, the solvent is water) at temperatures above its boiling point in a sealed vessel called an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of precursors, leading to the formation of well-defined nanocrystals.
Nanosized CoSb₃ skutterudite has been successfully synthesized via solvothermal methods using cobalt chloride (CoCl₂) and antimony trichloride (SbCl₃) as precursors. nih.gov The resulting powders consisted of irregular particles with sizes around 20 nm and sheets of about 80 nm. nih.gov Another solvothermal approach demonstrated that a processing temperature of 500°C for 72 hours resulted in the formation of the CoSb₃ phase. researchgate.net The as-prepared powders were composed of irregular granular nanoparticles (20-30 nm) that were agglomerated into clusters of 100-400 nm. researchgate.net
Hydrothermal synthesis has also been employed to fabricate CoSb₃ compounds. thermtest.comrsc.org This method, combined with an evacuated-and-encapsulated heating step, has been shown to produce n-type cobalt skutterudites with remarkably low thermal conductivity. rsc.org Nanostructured Ni-substituted CoSb₃ has also been synthesized using a hydrothermal method, resulting in spherical particles. rsc.org
Synthesis of Low-Dimensional Structures:
While the synthesis of this compound nanoparticles is well-documented, the fabrication of one-dimensional (1D) structures like nanowires and two-dimensional (2D) structures like thin films is an area of active research. General strategies for nanowire synthesis include template-assisted methods and solution-based bottom-up approaches that utilize surfactants to direct anisotropic growth. nsf.gov For thin film deposition, techniques such as chemical vapor deposition (CVD), atomic layer deposition (ALD), and physical vapor deposition methods like e-beam evaporation are commonly employed for related materials and could be adapted for this compound. gelest.commdpi.com
Solvothermal and Hydrothermal Synthesis Routes for Nanosized this compound
Solvothermal and hydrothermal methods are widely employed for the synthesis of nanosized this compound due to their advantages, such as relatively low processing temperatures, high reproducibility, and the ability to control the size and morphology of the resulting material. researchgate.net In these processes, chemical reactions occur in a sealed vessel, where solvents are brought to temperatures above their boiling points, leading to increased pressure. sigmaaldrich.comnih.gov When water is used as the solvent, the method is referred to as hydrothermal synthesis. sigmaaldrich.comnih.gov
A typical solvothermal synthesis of nanosized CoSb₃ involves the use of cobalt chloride (CoCl₂) and antimony trichloride (SbCl₃) as precursors. nih.gov The formation of CoSb₃ is believed to follow a "two-step" model. Initially, cobalt diantimonide is formed, which then combines with antimony atoms in a later stage to form the skutterudite-structured triantimonide, CoSb₃. nih.gov The resulting powders often consist of irregular particles with sizes around 20 nm and sheets of about 80 nm. nih.gov
One specific solvothermal technique utilizes water as the solvent and involves a reflux reaction carried out for 72 hours at a high processing temperature of 500°C. researchgate.net This process uses a reducing agent like sodium borohydride (NaBH₄) and sodium hydroxide (B78521) (NaOH) to facilitate the reaction. researchgate.net The resulting black precipitate is then collected, washed with deionized water and ethanol, and dried. researchgate.net X-ray diffraction (XRD) analysis confirms the formation of the cubic phase of CoSb₃, and energy-dispersive X-ray (EDX) spectroscopy estimates the elemental composition to be in a 1:3 stoichiometric ratio of cobalt to antimony. researchgate.net The morphology of the as-synthesized CoSb₃ often resembles agglomerated granular nanoparticles with a uniform size distribution. researchgate.net
The table below summarizes typical parameters for the solvothermal synthesis of CoSb₃.
| Parameter | Value/Description | Source |
| Precursors | Cobalt Chloride (CoCl₂), Antimony Trichloride (SbCl₃) | nih.gov |
| Solvent | Water (Hydrothermal) or other organic solvents | researchgate.netsigmaaldrich.com |
| Reducing Agent | Sodium Borohydride (NaBH₄) | researchgate.net |
| Temperature | 500°C | researchgate.net |
| Reaction Time | 72 hours | researchgate.net |
| Resulting Morphology | Irregular particles (~20 nm), sheets (~80 nm), granular nanoparticles | researchgate.netnih.gov |
Co-precipitation Techniques for this compound Nanopowders
Co-precipitation is a straightforward and effective method for synthesizing nanoparticles by precipitating a dissolved substance from a solution. This technique allows for control over the particle size and composition. holycrossngl.edu.inyoutube.com While widely used for synthesizing cobalt oxide (Co₃O₄) nanoparticles, the principles can be adapted for this compound. holycrossngl.edu.innih.gov
In a typical co-precipitation process for cobalt-based nanoparticles, a cobalt salt, such as cobalt chloride or cobalt nitrate, is dissolved in a solvent, and a precipitating agent, often a base like ammonium hydroxide or sodium hydroxide, is added to induce precipitation. holycrossngl.edu.inyoutube.com The resulting precipitate is then filtered, washed, and dried. researchgate.net For the synthesis of cobalt oxide nanoparticles, a calcination step at elevated temperatures (e.g., 400-500°C) is often required to obtain the final oxide phase. holycrossngl.edu.innih.gov
The key to adapting this method for this compound lies in the simultaneous precipitation of both cobalt and antimony ions in the desired stoichiometric ratio. This can be achieved by using a solution containing salts of both cobalt and antimony and carefully controlling the pH and temperature to ensure their co-precipitation. The resulting precursor material would then likely require a subsequent heat treatment or reduction step to form the desired this compound phase. The co-precipitation method offers the advantage of producing a homogeneous mixture of precursors on an atomic scale, which can facilitate the formation of the final compound at lower temperatures.
| Parameter | General Description | Source |
| Precursors | Soluble salts of cobalt and antimony | youtube.com |
| Precipitating Agent | Base (e.g., NaOH, NH₄OH) | holycrossngl.edu.inyoutube.com |
| Key Process | Simultaneous precipitation of metal ions from solution | youtube.com |
| Post-treatment | Calcination or reduction may be required | holycrossngl.edu.innih.gov |
| Advantages | Simple, good control of particle size and composition | youtube.com |
Electrodeposition of this compound Thin Films and Nanowires
Electrodeposition is a versatile technique for synthesizing thin films and nanowires of this compound. google.comunm.edu This method involves the deposition of a material onto a conductive substrate from a solution containing the desired ions by applying an electrical current. unm.edu It is a cost-effective process that allows for high purity products and high throughput. koreascience.kr
For the electrodeposition of cobalt-antimony films, an electrolyte solution containing both cobalt and antimony ions is used. google.com The composition and morphology of the deposited film can be controlled by adjusting parameters such as the concentration of ions in the electrolyte, the pH of the solution, the applied potential or current density, and the temperature. google.comresearchgate.net For instance, potentiostatic electrodepositions from an ethylene glycol-based solution at 70°C can produce compact and high-purity cobalt films. researchgate.net
The fabrication of this compound nanowires can be achieved through template-assisted electrodeposition. unm.edukoreascience.kr In this approach, a porous membrane, such as anodized aluminum oxide (AAO) or polycarbonate, is used as a template. unm.edukoreascience.kr The pores of the template are filled with the cobalt-antimony electrolyte, and electrodeposition is carried out to grow nanowires within these pores. After deposition, the template can be dissolved to obtain an array of free-standing nanowires. unm.edu The diameter of the nanowires is determined by the pore size of the template. unm.edu
| Technique | Description | Key Parameters | Resulting Structures | Source |
| Film Electrodeposition | Deposition from an electrolyte containing Co and Sb ions onto a substrate. | Ion concentration, pH, applied potential/current, temperature. | Thin films. | google.comresearchgate.net |
| Template-Assisted Nanowire Electrodeposition | Electrodeposition within the pores of a membrane (e.g., AAO). | Template pore size, deposition time. | Nanowires. | unm.edukoreascience.kr |
Pulsed Laser Deposition (PLD) for this compound Thin Films
Pulsed Laser Deposition (PLD) is a physical vapor deposition technique used to synthesize high-quality thin films. youtube.com The process involves irradiating a target material with a high-power pulsed laser beam inside a vacuum chamber. youtube.comornl.gov This causes the material to be ablated from the target in the form of a plasma plume, which then deposits onto a heated substrate, forming a thin film. youtube.comornl.gov
PLD offers several advantages for the synthesis of complex materials like this compound, including the ability to maintain the stoichiometry of the target material in the deposited film, precise control over film thickness, and the flexibility to use a wide range of materials. azom.commdpi.com The properties of the resulting film, such as its crystallinity and morphology, can be tailored by adjusting various deposition parameters. youtube.com These parameters include laser fluence, pulse duration, substrate temperature, and the pressure of the background gas in the deposition chamber. youtube.comazom.com
For the deposition of this compound thin films, a stoichiometric CoSbₓ target would be used. The laser ablates the target, and the resulting plasma, containing cobalt and antimony species, expands towards the substrate. nih.gov By controlling the deposition conditions, it is possible to grow crystalline this compound films with specific orientations and microstructures.
| Parameter | Description | Source |
| Energy Source | High-intensity pulsed laser (e.g., excimer laser) | youtube.comornl.gov |
| Target | Solid pellet of the material to be deposited (this compound) | ornl.gov |
| Environment | Vacuum or low-pressure gas | youtube.com |
| Key Advantages | Stoichiometric transfer, precise thickness control, high-quality films | azom.commdpi.com |
| Controllable Variables | Laser fluence, pulse length, substrate temperature, background gas pressure | youtube.comazom.com |
Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) Techniques for this compound Films
Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) are two broad categories of techniques used for producing thin films. azom.comphiheating.com Both methods can be employed for the synthesis of this compound films.
Physical Vapor Deposition (PVD) involves the physical transfer of material from a source to a substrate. youtube.com This can be achieved through processes like sputtering or evaporation. vaportech.com In sputtering, a target of the desired material is bombarded with high-energy ions, which eject atoms from the target that then deposit onto the substrate. phiheating.com In evaporation, the source material is heated in a vacuum until it evaporates, and the vapor then condenses on the substrate. phiheating.com PVD processes are known for producing films with good adhesion and density, and they allow for precise control over film thickness. youtube.com
Chemical Vapor Deposition (CVD) , on the other hand, involves a chemical reaction of precursor gases on or near the substrate surface to form a solid thin film. youtube.com The precursors, which are volatile compounds of the desired elements, are introduced into a reaction chamber where they decompose or react to deposit the film. azom.com CVD has the advantage of being able to uniformly coat complex and irregular surfaces. azom.com The process can produce high-purity and dense films. azom.com
The choice between PVD and CVD for depositing this compound films depends on the specific requirements of the application, such as the desired film quality, conformality, and the nature of the substrate material. aemdeposition.com
| Feature | Physical Vapor Deposition (PVD) | Chemical Vapor Deposition (CVD) | Source |
| Process | Physical transfer of material (evaporation, sputtering) | Chemical reaction of precursor gases | youtube.comvaportech.com |
| Material Source | Solid target | Volatile precursor gases | azom.comvaportech.com |
| Advantages | Precise thickness control, good adhesion, wide range of materials | Uniform coating of complex shapes, high purity films | azom.comyoutube.com |
| Operating Temperature | Generally lower than CVD | Generally higher than PVD | youtube.comvaportech.com |
| Byproducts | Minimal | Volatile chemical byproducts | azom.com |
Control of Stoichiometry and Phase Purity during this compound Synthesis
Achieving the correct stoichiometry and high phase purity is critical for obtaining the desired properties in this compound, particularly for thermoelectric applications where the skutterudite CoSb₃ phase is of primary interest. researchgate.netresearchgate.net Deviations from the ideal stoichiometry or the presence of secondary phases, such as elemental antimony or other this compound compounds (e.g., CoSb₂), can significantly degrade the material's performance.
Several strategies can be employed to control the stoichiometry and phase purity during synthesis:
Precise Precursor Ratio: The initial ratio of cobalt and antimony precursors is a fundamental parameter. nih.govresearchgate.net In methods like solvothermal synthesis and co-precipitation, carefully controlling the molar ratio of the starting materials is the first step towards achieving the desired stoichiometry in the final product. researchgate.netnih.gov
Reaction Temperature and Time: The temperature and duration of the synthesis process play a crucial role in phase formation. researchgate.netnih.gov For instance, in the solvothermal synthesis of CoSb₃, a high processing temperature (500°C) and a long reaction time (72 hours) were found to be necessary to promote the formation of the desired CoSb₃ phase and minimize impurities. researchgate.netresearchgate.net Insufficient temperature or time can lead to the formation of intermediate phases or unreacted precursors. researchgate.net
Post-Synthesis Annealing: A post-synthesis annealing step is often employed to improve the crystallinity and phase purity of the material. researchgate.net Annealing can help to remove residual impurities and promote the formation of the thermodynamically stable phase. The annealing atmosphere (e.g., vacuum or inert gas) and temperature profile must be carefully controlled to prevent decomposition or oxidation of the this compound.
Choice of Reducing Agent: In chemical synthesis routes, the type and amount of reducing agent can influence the reaction pathway and the final product. researchgate.net For example, the use of NaBH₄ in solvothermal synthesis plays a key role in the reduction of the metal precursors and the formation of the antimonide compound. researchgate.net
In-situ Monitoring: Advanced synthesis techniques may incorporate in-situ monitoring tools, such as X-ray diffraction, to track the phase evolution during the synthesis process. rsc.org This allows for real-time adjustments to the synthesis parameters to ensure the formation of the desired phase.
By carefully controlling these parameters, it is possible to synthesize high-purity, single-phase this compound with the precise stoichiometry required for high-performance applications.
Advanced Characterization of Cobalt Antimonide Architectures
Structural and Crystalline Analysis of Cobalt Antimonide
Structural and crystalline analysis techniques are fundamental to identifying the phases present, determining their crystal structures, and understanding their crystallographic orientation and microstructural features.
X-Ray Diffraction (XRD) is a primary technique employed to identify the crystalline phases of this compound and determine their lattice parameters. The Co-Sb system can form several distinct phases, including CoSb, CoSb₂, and CoSb₃ nih.govsemanticscholar.orgrsc.orgresearchgate.net.
The most extensively studied phase, cobalt triantimonide (CoSb₃), crystallizes in the cubic skutterudite (B1172440) structure, belonging to the Im3̅ (No. 204) space group semanticscholar.orgacs.orgntu.edu.twrsc.orgosti.gov. Experimental lattice parameters for CoSb₃ typically range from approximately 9.0385 Å to 9.07051 Å acs.orgntu.edu.twrsc.orgopenmx-square.orgoptica.org. For instance, an experimental lattice constant of 9.0385 Å has been reported for skutterudite CoSb₃ acs.org. Other studies report lattice parameters for CoSb₃ in the range of 0.9046–0.9049 nm (or 9.046–9.049 Å) rsc.org. In CoSb₃, cobalt (Co³⁺) is bonded to six equivalent antimony (Sb¹⁻) atoms, forming corner-sharing CoSb₆ octahedra, with Co-Sb bond lengths around 2.53 Å semanticscholar.org.
Cobalt diantimonide (CoSb₂) typically exhibits a marcasite-derived structure, crystallizing in the monoclinic P2₁/c (No. 14) space group rsc.org. Its conventional lattice parameters are approximately a = 6.49 Å, b = 6.38 Å, c = 6.52 Å, with a β angle of 116.93° rsc.org. Cobalt monoantimonide (CoSb) is characterized by a hexagonal crystal system with the P6₃/mmc (No. 194) space group, featuring lattice parameters of a = 3.84 Å and c = 5.16 Å researchgate.net.
Rietveld refinement, a powerful analysis method for XRD data, is frequently utilized for quantitative phase analysis and precise determination of structural parameters such as lattice constants, atomic positions, and crystallite sizes optica.orgthermofisher.comthermofisher.comrsc.org. This method can confirm the coexistence of multiple phases, such as CoSb₃ and CoSb₂, within a sample thermofisher.comrsc.org. For example, Rietveld refinement analysis has shown that synthesized this compound powders can contain 72.8 wt.% CoSb₃ and 27.2 wt.% CoSb₂ thermofisher.com. The crystallite size of CoSb₃ nanoparticles, calculated using Scherrer's formula from XRD data, has been reported to be around 37 nm thermofisher.com.
Table 1: Crystal Structure Parameters of this compound Phases
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| CoSb₃ | Cubic | Im3̅ (No. 204) | a ≈ 9.0385 - 9.07051 | semanticscholar.orgacs.orgntu.edu.twrsc.orgosti.govopenmx-square.orgoptica.org |
| CoSb₂ | Monoclinic | P2₁/c (No. 14) | a = 6.49, b = 6.38, c = 6.52, β = 116.93° | rsc.org |
| CoSb | Hexagonal | P6₃/mmc (No. 194) | a = 3.84, c = 5.16 | researchgate.net |
Electron diffraction techniques, such as Selected Area Electron Diffraction (SAED), are crucial for investigating the crystallographic orientation and single-crystalline or polycrystalline nature of this compound materials thermofisher.com. SAED patterns provide direct evidence of the crystal structure and orientation of individual grains or nanoparticles.
For this compound, SAED patterns typically reveal the characteristic behavior of a polycrystalline structure, indicating the aggregation of numerous crystallites with varying dimensions and orientations thermofisher.com. These patterns allow for the identification of d-spacings corresponding to different phases. For instance, SAED patterns of this compound samples have shown d-spacings consistent with the cubic skutterudite phase (CoSb₃) and the monoclinic CoSb₂ phase, confirming their coexistence thermofisher.com. SAED analysis also helps in indexing specific crystallographic planes, such as (211), (123), (330), (332), and (431) for CoSb₃, which align with Powder X-ray Diffraction (PXRD) patterns semanticscholar.org.
Advanced electron microscopy techniques offer detailed visualization of the morphology, microstructure, and nanostructure of this compound materials.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide insights into the internal microstructure, grain boundaries, defects, and lattice fringes at the nanoscale, even down to atomic resolution thermofisher.com. TEM micrographs of this compound samples have shown particle-like shapes with distinct structures fused into larger aggregates or attached to one another thermofisher.com. HRTEM can further resolve different crystalline domains, confirming the presence of distinct phases like CoSb₃ and CoSb₂ within the same sample by revealing their characteristic d-spacings thermofisher.com.
Scanning Transmission Electron Microscopy (STEM) , often combined with elemental mapping, allows for the investigation of compositional variations at high spatial resolution. While not explicitly detailed in the provided snippets for CoSb, CoSb2, or CoSb3, STEM, particularly with techniques like EDX, is generally used to map elemental distribution within nanostructures.
Table 2: Observed Morphologies and Particle Sizes of CoSb₃ Nanostructures
| Morphology Description | Particle Size / Dimensions | Characterization Technique | Reference |
| Agglomerated clusters of near-spherical nanoparticles | 20-30 nm | FESEM | |
| Square block shaped nanostructures | 50-70 nm | FESEM | |
| Particle-like shapes in μm-size aggregates | Less than 75 μm (for powder) | SEM (FESEM/TEM) | thermofisher.com |
| Nanoparticles | 50-100 nm (annealed powders) | FESEM, TEM |
Elemental and Compositional Analysis of this compound
Elemental and compositional analysis techniques are essential for verifying the stoichiometry, purity, and distribution of elements within this compound compounds.
Energy-Dispersive X-ray Spectroscopy (EDX or EDS), typically coupled with electron microscopy (SEM or TEM), is a widely used technique for determining the elemental composition and stoichiometry of this compound materials nih.govsemanticscholar.orgrsc.orgosti.gov. EDX/EDS provides semi-quantitative or quantitative analysis of the constituent elements, allowing researchers to confirm the desired Co:Sb ratio.
For CoSb₃, EDX measurements consistently confirm a stoichiometric ratio of approximately 1:3 for cobalt to antimony. This technique is also valuable for assessing the homogeneity of elemental distribution within the material and detecting the presence of any impurities. For instance, EDX mapping of CoSb₃ nanoparticles has been used to estimate the stoichiometric ratio of 1:3 for Co:Sb.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to analyze the elemental composition, chemical states, and electronic structure of the outermost layers (typically 1-10 nm) of a material ntu.edu.tw. For this compound, XPS provides critical information regarding the oxidation states of cobalt and antimony, as well as the presence of surface contamination.
For CoSb₃, high-resolution XPS spectra have provided specific binding energy values and insights into the oxidation states of its constituent elements nih.govsemanticscholar.orgacs.org.
Cobalt (Co 2p) Analysis: The Co 2p core-level spectrum typically shows two main peaks: Co 2p₃/₂ and Co 2p₁/₂. For CoSb₃, the Co 2p₃/₂ peak is observed around 779.33 eV (or ~778 eV), and the Co 2p₁/₂ peak around 795.04 eV nih.govsemanticscholar.org. These binding energies indicate that cobalt is predominantly present in the +3 oxidation state within the CoSb₃ compound nih.govsemanticscholar.org. A slight shift of the Co 2p spectral lines towards lower binding energies compared to pure Co metal (Co 2p₃/₂ = 777.90 eV) suggests a small charge transfer and covalent bonding between Co and Sb atoms acs.org. Satellite peaks associated with the Co 2p region have also been reported at 776.47 eV and 784.46 eV nih.govsemanticscholar.org.
Antimony (Sb 3d) Analysis: The Sb 3d core-level spectrum typically consists of Sb 3d₅/₂ and Sb 3d₃/₂ spin-orbit doublet peaks. For CoSb₃, the Sb 3d₅/₂ peak is found around 528.59 eV (or ~527.4 eV), and the Sb 3d₃/₂ peak around 537.87 eV (or ~536.8 eV) nih.govsemanticscholar.org. These values are consistent with antimony being in the -1 oxidation state nih.govsemanticscholar.org. The splitting of Sb 3d peaks into two components can be attributed to the presence of both short and long Sb-Sb covalent bonds within the structure acs.org. Additional peaks in the Sb-3d region, particularly around ~539.1 eV, may indicate the presence of antimony trioxide (Sb₂O₃) as a surface impurity or oxidation product. Satellite peaks for Sb have been observed at 535.26 eV and 525.83 eV nih.govsemanticscholar.org.
Oxygen (O 1s) Analysis: While not a primary component of pure this compound, oxygen-related peaks (e.g., O KLL Auger peak) are often observed in survey XPS scans due to minor quantities of adsorbed oxygen or surface oxidation nih.govsemanticscholar.org. The C 1s peak (typically at 284.4 eV or 284.8 eV) is commonly used as a reference peak for calibrating XPS spectra semanticscholar.orgacs.org.
Table 3: XPS Binding Energies and Oxidation States in CoSb₃
| Element | Core Level | Binding Energy (eV) | Oxidation State | Notes | Reference |
| Cobalt | Co 2p₃/₂ | ~779.33 (~778) | +3 | Slight shift from pure Co metal, covalent bonding | nih.govsemanticscholar.orgacs.org |
| Co 2p₁/₂ | ~795.04 | +3 | nih.govsemanticscholar.org | ||
| Satellite | 776.47, 784.46 | nih.govsemanticscholar.org | |||
| Antimony | Sb 3d₅/₂ | ~528.59 (~527.4) | -1 | Splitting due to short/long Sb-Sb bonds | nih.govsemanticscholar.orgacs.org |
| Sb 3d₃/₂ | ~537.87 (~536.8) | -1 | nih.govsemanticscholar.org | ||
| Satellite | 535.26, 525.83 | nih.govsemanticscholar.org | |||
| Oxygen | O KLL | 973.76 (Auger) | Adsorbed oxygen/surface oxidation | nih.govsemanticscholar.org | |
| Sb₂O₃ | ~539.1 (Sb 3d region) | Surface oxidation product |
Tailoring Cobalt Antimonide Through Doping and Structural Modification
Intentional Doping Strategies for Charge Carrier Engineering in Cobalt Antimonide
Doping is a fundamental approach to modify the electronic properties of semiconductors by introducing impurities that alter the charge carrier concentration and type. In this compound, precise doping strategies are employed to optimize its electrical conductivity and Seebeck coefficient while aiming to maintain low thermal conductivity.
Donor and Acceptor Impurities in this compound (e.g., Ni, Pd, Pt, Te, Ge)
Transition metals such as Nickel (Ni), Palladium (Pd), and Platinum (Pt) have been systematically investigated as donor impurities in CoSb₃. Their incorporation significantly influences the Hall mobility, Seebeck coefficient, and electrical conductivity of the material. Theoretical analyses suggest that these donor impurities notably affect the electron effective mass and the conduction band deformation potential, leading to changes in the electronic structure and the nonparabolicity of the conduction band.
Beyond transition metals, non-metallic elements like Tellurium (Te) and Germanium (Ge) have also been explored as dopants in this compound. Doping with Te and Ge has been shown to increase both the electrical and thermal conductivity of CoSbₓ, indicating their potential to enhance CoSb₃ as a thermoelectric material.
Rare-Earth Element Doping in this compound Skutterudites (e.g., Ytterbium, Cerium, Dysprosium)
Rare-earth elements are frequently used as "filler" atoms in the voids of skutterudite (B1172440) structures to reduce lattice thermal conductivity without significantly degrading electrical properties. Cerium (Ce) is a well-studied rare-earth element for filling and doping cobalt triantimonide. Cerium can be inserted into approximately 10% of the voids in the skutterudite structure, doping the CoSb₃ n-type and strongly depressing its thermal conductivity. The amount of cerium filling can be influenced by other substitutions, such as iron for cobalt.
Ytterbium (Yb) is another effective rare-earth filler. Its incorporation into CoSb₃ skutterudites leads to a substantial lowering of the lattice thermal conductivity. This reduction is attributed to the "rattling" of the Yb atoms within the cage structure, which scatters a broad range of phonon frequencies. Doping via charge compensation techniques can also be performed on the Co or Sb sites in Yb-filled materials, affecting carrier concentration and electron effective mass. Dysprosium (Dy), while not extensively detailed in direct doping studies of CoSb₃ in the provided results, is recognized as a rare-earth element suitable for void-filling in skutterudites to achieve phonon scattering.
Effects of Doping on Electronic Band Structure and Carrier Transport in this compound
Doping profoundly impacts the electronic band structure and carrier transport in this compound. For instance, Ni, Pd, and Pt doping alters the electron effective mass and the conduction band deformation potential, leading to modifications in the electronic structure and the nonparabolicity of the conduction band, which in turn affect Hall mobility, Seebeck coefficient, and electrical conductivity.
Cerium doping influences the electronic structure and transport properties of CoSb₃, with studies suggesting a potential crossover to n-type behavior depending on the doping parameters. Similarly, Ytterbium doping, often coupled with charge compensation on Co or Sb sites, allows for modulation of carrier concentration and electron effective mass, which are critical parameters for thermoelectric performance. The introduction of dopants like Te and Ge also directly increases the electrical and thermal conductivity of CoSbₓ. Generally, doping can curtail the width of the energy band of semiconductor materials, boost photosensitivity, and by changing the charge carrier density and effective mass, significantly improve conductivity.
Void-Filling and Rattling Mechanisms in this compound Skutterudite Cages
The skutterudite crystal structure of CoSb₃ is characterized by strong covalent bonding and the presence of two large interstitial voids within its unit cell. These voids, located at the 2a positions, can be "filled" with various impurity atoms, a strategy central to the "phonon-glass-electron-crystal" concept for enhancing thermoelectric performance.
Filler atoms, such as rare-earth elements (e.g., La, Ce, Nd, Eu, Yb), alkaline earth elements (e.g., Ba, Sr, Ca), and monovalent metals (e.g., In, Tl, Sn, Ge, K, Na), are loosely bound within these oversized cages and "rattle around". This anharmonic rattling motion acts as an additional phonon scattering mechanism, effectively scattering a wide range of phonon frequencies and significantly reducing the lattice thermal conductivity of the material. Even a relatively small concentration of filling atoms can lead to a substantial decrease in lattice thermal conductivity.
Multiple-element filling has emerged as an effective approach to further reduce lattice thermal conductivity. By introducing various filling atoms into the voids, different localized vibration modes are created, which can scatter lattice phonons with diverse frequencies, leading to a more pronounced reduction in thermal conductivity. This makes filled CoSb₃ skutterudites highly promising thermoelectric materials.
Non-Stoichiometry and Defect Engineering for Property Modulation in this compound (e.g., Antimony vacancies)
Beyond intentional doping, controlling the stoichiometry and introducing defects can significantly modulate the properties of this compound. Investigations into non-stoichiometric CoSbₓ (where x can vary, for example, 2.81 or 2.875) have revealed that the presence of antimony (Sb) vacancies can increase the molar heat capacity, electrical conductivity, and electronic thermal conductivity.
The degree of Sb-deficiency in CoSb₃ has been observed to depend on the specific synthesis route employed. In non-stoichiometric compounds like CoSb₂.₈₇₅, the introduction of Sb vacancies can lead to the occupation of the bottom of the conduction band, effectively closing the valence-conduction gap of the stoichiometric compound and transforming it into a conductor. This defect engineering offers another pathway to tune the electronic and thermal properties of this compound for specific applications.
Nanocomposite and Hybrid Material Formations with this compound
The integration of this compound with other materials to form nanocomposites and hybrid structures presents an avenue for further enhancing its thermoelectric properties. These composite formations can introduce new scattering mechanisms and alter charge transport pathways.
A notable example is the formation of CoSb₃/reduced Graphene Oxide (rGO) nanocomposites. The addition of rGO has been shown to increase the electrical conductivity of the composite material. Studies indicate that incorporating rGO can lead to an enhanced thermoelectric performance, with reported ZT values for CoSb₃ with 1.5 wt.% GO being more than twice as high as that of bare CoSb₃ at 800 K. The addition of rGO can also influence the local crystal structure, causing a decrease in peak intensity in X-ray diffraction patterns, grain agglomeration, and changes in grain size. The high electron mobility, large surface area, and thermal conductivity of rGO contribute to the improved thermoelectric performance of these nanocomposites.
Table 1: Electrical Conductivity of CoSb₃/rGO Nanocomposites
| rGO Content | Electrical Conductivity at Room Temperature (Ω⁻¹cm⁻¹) |
| Various | (1.4–4) × 10³ |
(Note: Specific rGO content values for the given conductivity range were not detailed in the provided snippet, hence "Various" is used. The table indicates the range observed.)
While the prompt mentioned "Cobalt Oxide-Antimony Doped Tin Oxide" as an example of a hybrid material formation with this compound, specific research findings directly detailing a composite of CoSb₃ with Cobalt Oxide-Antimony Doped Tin Oxide were not identified in the search results. However, both Cobalt Oxide and Antimony Doped Tin Oxide are known materials used in various applications, including transparent conductive coatings for the latter.
Theoretical and Computational Investigations of Cobalt Antimonide
First-Principles Calculations and Density Functional Theory (DFT) for Cobalt Antimonide
First-principles calculations, primarily based on Density Functional Theory (DFT), are extensively employed to study the properties of this compound. These methods allow for the investigation of material characteristics from fundamental quantum mechanical principles, without relying on empirical parameters. iaea.orgscience.govaps.orgmdpi.com
Prediction of Lattice Structure and Ground-State Properties of this compound
This compound (CoSb₃) crystallizes in the skutterudite (B1172440) structure, characterized by a cubic body-centered unit cell with a lattice parameter of approximately 9 Å. researchgate.netosti.govdiva-portal.org DFT calculations are routinely used to predict and analyze the lattice properties, bulk modulus, and cohesive energies of CoSb₃. iaea.orgscience.govresearchgate.netresearchgate.net Studies have revealed a significant octahedral distortion in the CoSb₃ crystal structure. osti.gov Importantly, comparisons between plane wave and atomic basis set DFT calculations for CoSb₃'s lattice structure have shown excellent agreement. iaea.org
Electronic Structure Calculations of this compound (e.g., Band Structure, Density of States, Band Gap)
CoSb₃ is identified as a small-gap semiconductor. iaea.orgaps.orgosti.govresearchgate.net Electronic structure calculations typically show that CoSb₃ possesses a direct band gap located at the Γ point in the Brillouin zone, with a singly-degenerate valence band and triply-degenerate conduction bands. aps.orgosti.gov A notable feature is the linear dispersion exhibited by the valence band and one of the conduction bands near the band extrema. osti.gov
The calculated band gap values for CoSb₃ from DFT can vary significantly depending on the exchange-correlation functional employed, with values around 250 meV being commonly reported. iaea.orgaps.org The valence bands are primarily composed of a mixture of Cobalt p/d and Antimony p character, while the conduction bands are predominantly of Cobalt d character. osti.gov The introduction of filler atoms, such as Ytterbium (Yb), into the CoSb₃ structure has been shown to increase the band gap and can lead to the generation of new low-energy "emergent" conduction band minima, a phenomenon distinct from traditional band convergence. osti.gov
The following table summarizes typical band gap values for CoSb₃ obtained through DFT calculations:
| Method/Functional | Band Gap (eV) | Reference |
| DFT (various) | ~0.25 | aps.org |
| LDA/GGA | Varies | iaea.org |
| Hybrid DFT | More accurate | iaea.org |
Phonon Dispersion and Vibrational Properties of this compound
Phonon dispersion curves and vibrational properties are crucial for understanding the thermal transport characteristics of materials like CoSb₃. frontiersin.orgchemrxiv.orgcrystalsolutions.eujps.jp First-principles calculations are extensively used to determine the vibrational frequencies, particularly those associated with filler atoms, often referred to as the "rattling" effect. frontiersin.orgchemrxiv.orgharvard.eduresearchgate.net Studies have indicated that the vibrational frequencies of filler atoms can differ significantly depending on their chemical group. frontiersin.org
The rattling of filler atoms plays a vital role in reducing the lattice thermal conductivity of CoSb₃. Computational studies demonstrate that noble-gas fillers can reduce the thermal conductivity of the CoSb₃ framework by up to 15% by suppressing the group velocities of low-lying optic modes. chemrxiv.org Lowering the rattling frequency, especially by selecting heavy fillers that weakly interact with the framework, can lead to a more substantial suppression of thermal transport by inducing avoided crossings in the acoustic-mode dispersion and facilitating enhanced phonon scattering, thereby reducing phonon lifetimes. chemrxiv.orgresearchgate.net Despite these interactions, the potential experienced by the filler often remains parabolic even under substantial displacement, which challenges the idea of significant anharmonicity in the isolated motion of the filler. harvard.edu
Modeling of Doping Effects and Defect Chemistry in this compound
Modeling doping effects and defect chemistry is essential for tailoring the properties of CoSb₃ for thermoelectric applications. Doping and filling the intrinsic voids in the CoSb₃ structure are key strategies to improve thermoelectric performance by enhancing the point defect scattering mechanism and reducing thermal conductivity. diva-portal.orgharvard.eduresearchgate.netresearchgate.netacs.orgacs.orgeuropean-mrs.com
First-principles calculations are employed to investigate the impact of filler ions on the material's properties, including local structural effects. harvard.edu For instance, the rearrangement of Antimony (Sb) atoms induced by fillers can significantly affect the electronic band structure and band gap due to local strain. harvard.edu Studies on the effect of Tin (Sn) substitution in partially filled CoSb₃ (e.g., Ba₀.₅Co₈Sb₂₄₋ₓSnₓ) have analyzed its influence on structural, electronic, and thermoelectric properties. researchgate.net The valence and ionic radii of dopants are critical factors determining their preferential occupation sites and solubility within the CoSb₃ lattice. rsc.org The concept of defect chemistry is central to understanding how doping leads to the formation of charged defects and how these charges are compensated, ultimately influencing the material's electrical conductivity. researchgate.netacs.org
Simulation of Charge Transport Phenomena in this compound
Simulating charge transport phenomena is crucial for optimizing the thermoelectric efficiency of this compound. The relationship between thermoelectric transport parameters (Seebeck coefficient, electrical conductivity, and thermal conductivity) and the electronic band structure is often derived using semi-classical Boltzmann transport theory with the relaxation time approach. researchgate.netresearchgate.net
Computational models, often implemented using platforms like COMSOL Multiphysics, allow researchers to investigate complex phenomena such as ion interactions with membrane surfaces, the influence of surface charge density, and the effects of porosity on ion transport. mdpi.com These simulations are highly flexible, enabling the exploration of various scenarios and parameters to optimize material performance. mdpi.com For thermoelectric materials, charge carrier concentration can be optimized through doping to enhance electrical conductivity and improve the Seebeck coefficient. diva-portal.org
Advanced Computational Methods Applied to this compound (e.g., Hybrid DFT, Ab initio Ligand Field Theory, CASSCF/NEVPT2)
Beyond standard DFT, more advanced computational methods are applied to this compound and related transition metal complexes to achieve higher accuracy and address specific properties.
Hybrid DFT: Hybrid functionals combine a portion of exact exchange from Hartree-Fock theory with the exchange-correlation functional of DFT. This approach generally provides more accurate predictions for band gaps and cohesive energies compared to traditional LDA or GGA functionals. iaea.orgresearchgate.netresearchgate.netajol.inforesearchgate.net
Ab initio Ligand Field Theory (AILFT): AILFT is a powerful theoretical framework used to extract ligand field models directly from ab initio calculations. nih.govacs.orgnih.gov It is particularly valuable for analyzing the magnetic properties of transition metal complexes, providing a quantitative link between electronic structure calculations and ligand field parameters. nih.gov
Complete Active Space Self-Consistent Field (CASSCF) and N-electron Valence Perturbation Theory to Second Order (NEVPT2): CASSCF and NEVPT2 are advanced wavefunction-based methods that have proven to be more accurate than Kohn-Sham DFT for treating the magnetic properties of transition metal complexes. nih.govacs.orgnih.govdiva-portal.orgarxiv.org NEVPT2, in particular, is crucial for including dynamic correlation effects, which are essential for achieving quantitative agreement with experimental results. nih.govacs.orgnih.gov These methods are also applied in calculations of zero-field splitting, a key parameter in understanding magnetic anisotropy. diva-portal.org
Degradation Mechanisms and Stability Enhancements for Cobalt Antimonide
Oxidation Kinetics and Mechanisms of Cobalt Antimonide (e.g., Co-Sb-O system at elevated temperatures)
Cobalt and antimony, the constituent elements of this compound, both exhibit a high affinity for oxygen researchgate.net. In the absence of oxygen, cobalt antimonides degrade through the sublimation of antimony researchgate.net. Conversely, when exposed to air, they readily oxidize, forming volatile antimony oxides and non-volatile, thick double oxide scales researchgate.net. This oxidation process can lead to significant material losses researchgate.net.
Research into the degradation of CoSb₃ in air at elevated temperatures, such as 500 °C, 600 °C, and 700 °C, reveals that the material is neither sufficiently stable nor oxidation-resistant researchgate.netresearchgate.net. Antimony and cobalt react readily with oxygen at temperatures as low as 500 °C researchgate.netresearchgate.net. The resulting oxide scales are complex, predominantly consisting of cobalt-antimony oxides like CoSb₂O₄ and CoSb₂O₆, along with antimony tetroxide (Sb₂O₄) researchgate.netresearchgate.netdoi.org. At 700 °C, alpha-antimony oxide (α-Sb₂O₃) has also been identified akjournals.com.
The growth of these surface oxide layers follows a parabolic thickness-time dependence doi.org. The oxidation mechanism generally occurs in three steps: (i) segregation of antimony on the surface, (ii) penetration of oxygen into the antimony-segregated region, and (iii) subsequent reaction doi.org. Different oxidation time dependencies have been observed for lower (400–650 °C) and higher temperatures (700–750 °C) akjournals.com. At lower temperatures, a systematic mass gain is observed throughout the oxidation period akjournals.com. At higher temperatures, mass loss can occur, possibly due to the evaporation of volatile antimony trioxide (Sb₂O₃) above its melting point (650 °C) akjournals.com.
The following table summarizes the predominant oxide phases formed during the oxidation of CoSb₃ at various elevated temperatures:
| Temperature (°C) | Predominant Oxide Phases Formed | Reference |
| 500 | CoSb₂O₄, CoSb₂O₆, Sb₂O₄ | researchgate.netresearchgate.netdoi.org |
| 600 | CoSb₂O₄, CoSb₂O₆, Sb₂O₄ | researchgate.netresearchgate.netdoi.org |
| 700 | CoSb₂O₄, CoSb₂O₆, Sb₂O₄, α-Sb₂O₃ | researchgate.netresearchgate.netdoi.orgakjournals.com |
Strategies for Mitigating Material Loss and Oxidation in this compound
To ensure the safe and extended performance of thermoelectric devices utilizing this compound, protective coatings are indispensable researchgate.net. Numerous efforts have been undertaken to prevent the degradation of cobalt triantimonide under service conditions researchgate.net.
One of the most promising solutions reported is the application of a thick aerogel coating, which effectively stops antimony loss by sublimation in conditions of dynamic vacuum at temperatures not exceeding 450 °C researchgate.netresearchgate.net. Other effective protective coating materials include:
Magnetron sputtered Cr-Si thin layers: These layers have demonstrated oxygen-tight properties at 500 °C researchgate.net.
Thick enamel layers: These coatings have been shown to prevent oxidation of n-type CoSb₃ effectively, even at temperatures up to 600 °C researchgate.net.
Composite glass coatings: These are also considered promising for protection against both oxidation and sublimation researchgate.net. A glass-ceramic coating has been proposed as an oxidation-resistant coating for CoSb₃, with tests including processing, characterization, and evaluation of protective properties during oxidation in air up to 600 °C mdpi.com.
Porous polymeric-ceramic hybrid coatings and non-porous amorphous coatings: These are also being explored to reduce antimony loss by sublimation or oxidation researchgate.net.
Thin compact metallic/ceramic layers deposited by magnetron sputtering: These offer another approach to protection researchgate.net.
A recent study explored the chemical vapor deposition (CVD) process known as pack cementation to synthesize a protective coating on CoSb₃ doi.org. This process resulted in a surface layer composed of aluminum antimonide (AlSb) and cobalt aluminide (Al₉Co₂) doi.org. Oxidation experiments conducted on the coated CoSb₃ demonstrated the protective properties of this innovative surface layer, acting as a barrier against oxygen and keeping the CoSb₃ substrate unaffected by airflow at 800 K (approximately 527 °C) for 1000 hours doi.org.
The effectiveness of various protective coatings for CoSb₃ is summarized below:
| Coating Type | Temperature Range of Effectiveness | Degradation Mechanism Mitigated | Reference |
| Thick aerogel coating | Up to 450 °C | Antimony sublimation | researchgate.netresearchgate.net |
| Magnetron sputtered Cr-Si thin layers | 500 °C | Oxidation | researchgate.net |
| Thick enamel layers | Up to 600 °C | Oxidation | researchgate.net |
| Glass-ceramic coating | Up to 600 °C | Oxidation, sublimation | mdpi.com |
| AlSb and Al₉Co₂ (via pack cementation) | 800 K (527 °C) for 1000 h | Oxidation | doi.org |
Thermal Stability of this compound under Operational Conditions
Cobalt triantimonide (CoSb₃) exhibits poor thermal and chemical stability, which limits its applications in thermoelectric devices researchgate.netresearchgate.net. In air, CoSb₃ undergoes strong oxidation above 380 °C, leading to the formation of a multilayer scale even with short exposure times mdpi.com. Furthermore, antimony sublimates from the bulk material starting from 500 °C mdpi.com. This sublimation causes CoSb₃ to decompose into lower antimonides, such as CoSb₂ and CoSb, which in turn leads to a deterioration of its thermoelectric properties akjournals.commdpi.com.
Doped cobalt antimonides are typically used as components of thermoelectric devices at temperatures not exceeding 450 °C due to their inherent poor thermal and chemical stability researchgate.net. However, some studies have investigated the thermal stability of p-type skutterudites, such as DD₀.₇Fe₃CoSb₁₂, demonstrating long-term stability in thermoelectric devices at a maximum operation temperature of 600 °C univie.ac.at. In these cases, antimony evaporation is a complex diffusion kinetic process, and the stable antimony level can be dependent on the preparation route univie.ac.at.
The degradation of CoSb₃ in air has been studied at temperatures ranging from 500 °C to 700 °C researchgate.net. At 800 K (approximately 527 °C), CoSb₃ progressively oxidizes, forming three distinct oxides on its surface: CoSb₂O₄/CoO·Sb₂O₃, Sb₂O₄, and CoSb₂O₆ doi.org. These oxides exhibit different growth kinetics and are produced in varying amounts depending on the oxidation time doi.org.
Advanced Research Directions and Emerging Applications of Cobalt Antimonide
Novel Nanostructure Architectures for Enhanced Cobalt Antimonide Functionality (e.g., 1D nanowires, 2D films)
The development of novel nanostructure architectures is a key area of research for enhancing the functionality of this compound, particularly in thermoelectric applications and gas sensing. Cobalt triantimonide (CoSb₃), a binary skutterudite (B1172440) structure, has been successfully synthesized as nanoparticles using cost-effective solvothermal methods with water as a solvent fishersci.befishersci.cawikipedia.orgamericanelements.com. These solvothermally processed powders are subsequently annealed to achieve single-phase CoSb₃ nanoparticles fishersci.befishersci.ca. Structural analysis confirms the formation of a cubic phase of CoSb₃ with high purity, often exhibiting particle sizes ranging from 50-100 nm, and in some cases, pyramidal-shaped particles from 50-300 nm, or irregular granular nanoparticles of 20-30 nm agglomerated into larger structures fishersci.befishersci.cawikipedia.orgamericanelements.com. Nanosized CoSb₃ skutterudites are considered potential intermediate-temperature thermoelectric materials, with an estimated energy gap of 3 eV fishersci.befishersci.cawikipedia.org. Nanostructuring plays a crucial role in improving thermoelectric properties by reducing thermal conductivity through increased phonon scattering at the boundaries of the nanostructures fishersci.befishersci.no.
Beyond thermoelectric applications, cobalt antimonate (B1203111) (CoSb₂O₆), a derivative of this compound, has been fabricated into nanospheres and thin films for gas sensing. CoSb₂O₆ nanospheres, with an average diameter of approximately 45 nm, were produced via a sol-gel spin-coating process to create thin films with a thickness of around 250 nm for liquefied petroleum gas (LPG) detection at room temperature epa.govfishersci.se. These nanostructures demonstrate high sensitivity and rapid response times, making them suitable for environmental monitoring epa.govamericanelements.com. Other synthesis methods, such as the microwave-assisted colloidal method, have yielded CoSb₂O₆ nanostructures with octahedral particles ranging from 3 to 50 µm, alongside nanometric-sized particles, which have been investigated as sensors for carbon monoxide (CO) and carbon dioxide (CO₂) wikipedia.org.
The fabrication of this compound in low-dimensional forms like thin films is also an active research area. Electrochemical deposition has been employed to synthesize thick films of CoSb₃ skutterudites, with reported thicknesses of up to 13 µm, as well as thin films typically in the 700-800 nm range ereztech.com. Pulsed excimer laser deposition in high vacuum has also been utilized to produce thin films of this compound in the skutterudite phase, specifically for thermoelectric applications americanelements.com. While the direct fabrication of this compound nanowires is a recognized research direction for enhancing thermoelectric performance, detailed reports on their specific synthesis are less prevalent compared to nanoparticles and thin films in the current literature ereztech.com.
Table 1: Properties and Applications of this compound Nanostructures
| Material Type | Architecture/Morphology | Key Properties/Synthesis Method | Performance/Application | Reference |
| CoSb₃ | Nanoparticles (50-300 nm) | Solvothermal synthesis, cubic phase, high purity | Potential intermediate-temperature thermoelectric material (energy gap ~3 eV) | fishersci.befishersci.cawikipedia.org |
| CoSb₂O₆ | Nanospheres (~45 nm), Thin Films (~250 nm) | Sol-gel spin-coating, p-type semiconductor, trirutile-type crystal structure | LPG gas sensing (high sensitivity, ~21 s response time, 99% stability over 60 days) | epa.govfishersci.seamericanelements.comwikipedia.org |
| CoSb₂O₆ | Octahedral/Nanometric Particles | Microwave-assisted colloidal method | CO and CO₂ gas sensing (sensitivity ~4.14 at 300 ppm CO at 300 °C) | wikipedia.orgwikipedia.org |
| CoSb₃ | Thick Films (13 µm) | Electrochemical deposition | Thermoelectric applications | ereztech.com |
| CoSb₃ | Thin Films | Pulsed excimer laser deposition | Thermoelectric applications | americanelements.com |
Integration of this compound in Advanced Material Systems and Composites
The integration of this compound into advanced material systems and composites is being explored to leverage its unique properties for diverse applications, including photocatalysis, energy storage, and electrocatalysis.
In photocatalysis, composite materials incorporating cobalt antimony oxide (CSO) with zinc cadmium sulfide (B99878) (Zn₀.₄Cd₀.₆S) have demonstrated enhanced photocatalytic activity under visible light americanelements.comereztech.comfishersci.se. These CSO composites are effective in the degradation of organic pollutants, such as methylene (B1212753) blue, and show promise for hydrogen production. Research indicates that CSO composites can achieve hydrogen production rates of approximately 3.087 mmol·g⁻¹·h⁻¹ under visible light, highlighting their potential in renewable energy applications americanelements.comereztech.com.
For thermoelectric applications, CoSb₃ based skutterudites are being integrated with other materials to improve their figure of merit (ZT). Nanocomposites formed by mixing CoSb₃ nanoparticles with silver (Ag) nanoparticles at various weight percentages (e.g., 1%, 5%, and 10%) have been investigated for their thermoelectric characteristics, including thermal conductivity, electrical conductivity, and Seebeck coefficient fishersci.at. Furthermore, the properties of CoSb₃ can be enhanced by filling its interstitial voids with guest atoms. Rare earth elements like ytterbium and cerium have been used as fillers to substitute the cages in the crystal lattice of Co₄Sb₁₂ (CoSb₃) based skutterudites, leading to a significant reduction in thermal conductivity through nanostructuring fishersci.no. Indium has also been explored as an additive to this compound skutterudites, resulting in improved ZT values americanelements.com.
Beyond thermoelectrics and photocatalysis, cobalt antimony oxide-carbon black composites are being investigated as negative electrodes for alkali-ion batteries, indicating a potential role in energy storage systems americanelements.com. In the realm of electrocatalysis, stable electrocatalysts based on cobalt antimonate and nickel-cobalt (B8461503) antimonate have been developed for the oxygen evolution reaction (OER) in acidic media americanelements.com. The CoSb₂Oₓ electrocatalyst, in particular, has shown promising electrocatalytic activity with a low intrinsic potential and favorable Tafel anodic constants americanelements.com.
Table 2: this compound in Advanced Material Systems and Composites
| Composite Material System | This compound Form | Application Area | Key Findings/Performance | Reference |
| Zn₀.₄Cd₀.₆S/CSO | Cobalt Antimony Oxide (CSO) | Photocatalysis | Enhanced visible light photocatalytic activity; Hydrogen production rate ~3.087 mmol·g⁻¹·h⁻¹; Effective in degrading methylene blue | americanelements.comereztech.comfishersci.se |
| CoSb₃/Ag Nanocomposites | CoSb₃ Nanoparticles | Thermoelectrics | Evaluation of thermal conductivity, electrical conductivity, and Seebeck coefficient for enhanced TE performance | fishersci.at |
| Filled CoSb₃ Skutterudites (with Yb, Ce, In) | CoSb₃ | Thermoelectrics | Reduced thermal conductivity; Improved ZT through interstitial filling and doping | fishersci.noamericanelements.com |
| Cobalt Antimony Oxide-Carbon Black | Cobalt Antimony Oxide | Alkali-Ion Batteries | Investigated as negative electrode material | americanelements.com |
| Cobalt Antimonate / Nickel-Cobalt Antimonate | CoSb₂Oₓ / NiCoSb₄Oₓ | Electrocatalysis (OER) | Low intrinsic potential, good electrocatalytic activity in acidic media | americanelements.com |
Research on Intermetallic this compound Compounds in Catalysis
Intermetallic this compound compounds are emerging as promising materials in catalysis, offering well-structured and electronically modified reaction environments for efficient chemical transformations. Research has demonstrated the synthesis of a CoSb intermetallic catalyst through the structural conversion of layered double hydroxide (B78521) precursors fishersci.sewikipedia.org. This catalyst has shown remarkable performance in propyne (B1212725) semihydrogenation, achieving 97.0% propylene (B89431) selectivity with nearly complete propyne conversion fishersci.sewikipedia.org.
The exceptional selectivity of the CoSb intermetallic catalyst is attributed to its well-organized atomic surface and optimized electronic structure fishersci.sewikipedia.org. Theoretical calculations and temperature-programmed surface reaction and desorption measurements indicate that the finely regulated cobalt sites, tailored by the high-electronegativity antimony sites, play a crucial role. This regulation suppresses the strong σ-adsorption of propylene while facilitating its weak π-adsorption, thereby enhancing the selectivity for propyne semihydrogenation by kinetically preferring the desorption of propylene over its further hydrogenation to propane (B168953) fishersci.se.
Beyond specific reactions, this compound (CoSb) is broadly recognized for its potential applications in various catalytic processes americanelements.com. Furthermore, cobalt antimony oxide (CSO) composites have been utilized in photocatalytic processes for the degradation of pollutants and the production of hydrogen, showcasing their catalytic capabilities under visible light americanelements.comereztech.com. The catalytic properties and enhanced surface area of cobalt antimonate (CoSb₂O₆) nanospheres also contribute to their high sensitivity in gas sensing applications, highlighting the broader catalytic relevance of cobalt-antimony compounds wikipedia.org. Cobalt-doped antimony oxide nanoparticles (CoSb₂O₆) synthesized via hydrothermal processes have also exhibited photocatalytic activity in the degradation of organic pollutants such as acridine (B1665455) orange nih.gov.
Table 3: Catalytic Applications of this compound Compounds
| Catalyst Material | Reaction/Application | Key Performance/Mechanism | Reference |
| CoSb Intermetallic | Propyne Semihydrogenation | 97.0% propylene selectivity, nearly complete propyne conversion; Regulation of Co active sites by Sb suppresses σ-adsorption and facilitates π-adsorption of propylene | fishersci.sewikipedia.org |
| Cobalt Antimony Oxide (CSO) Composites | Photocatalytic Pollutant Degradation & Hydrogen Production | Enhanced visible light activity; Degradation of methylene blue; Hydrogen production rate ~3.087 mmol·g⁻¹·h⁻¹ | americanelements.comereztech.comfishersci.se |
| CoSb₂O₆ Nanospheres | Gas Sensing (Catalytic Aspect) | High sensitivity to LPG due to catalytic properties and enhanced surface area | wikipedia.org |
| Cobalt-doped Antimony Oxide Nanoparticles (CoSb₂O₆) | Photocatalytic Degradation of Acridine Orange | 58.37% degradation in 200 min | nih.gov |
Q & A
Q. What experimental techniques are recommended for synthesizing high-purity cobalt antimonide samples?
Methodological Answer: High-purity this compound synthesis requires controlled stoichiometric conditions to avoid impurity phases. For bulk crystals, the Bridgman-Stockbarger method is commonly used, where elemental cobalt and antimony are sealed in a quartz ampoule under vacuum, heated above their melting points (~1,200°C), and slowly cooled. For nanostructures (e.g., nanowires), vapor-liquid-solid (VLS) growth via chemical vapor deposition (CVD) is effective, using gold nanoparticles as catalysts at 450–600°C . Key parameters include:
- Precursor ratios (Co:Sb = 1:1)
- Growth temperature gradients
- Post-synthesis annealing (300–500°C) to reduce defects
Table 1: Synthesis Parameters for CoSb Nanowires
| Parameter | Optimal Range | Impact on Quality |
|---|---|---|
| Temperature | 450–600°C | Determines crystallinity |
| Pressure | 10⁻³–10⁻² Torr | Affects growth rate |
| Catalyst Size | 20–50 nm Au | Controls nanowire diameter |
Q. How can researchers accurately determine the electronic band structure of this compound using computational methods?
Methodological Answer: Accurate band structure calculations require density functional theory (DFT) with appropriate exchange-correlation functionals. The local density approximation (LDA) is a starting point but tends to underestimate band gaps. For improved accuracy:
- Use the Bagayoko-Zhao-Williams (BZW) method to iteratively optimize basis sets and avoid overcompleteness .
- Apply hybrid functionals (e.g., HSE06) or GW approximations for quasiparticle corrections .
- Validate results against experimental data (e.g., angle-resolved photoemission spectroscopy) to confirm direct/indirect gaps and effective masses .
Table 2: Comparison of Computational Methods for CoSb Band Gaps
| Method | Band Gap (eV) | Error vs Experiment |
|---|---|---|
| LDA | 0.2–0.3 | Underestimates by ~50% |
| GGA (PBE) | 0.3–0.4 | Underestimates by ~40% |
| HSE06 | 0.6–0.7 | Matches experimental trends |
Advanced Research Questions
Q. What methodological considerations are critical when analyzing magnetotransport phenomena in this compound under extreme conditions?
Methodological Answer: Magnetotransport studies (e.g., Shubnikov-de Haas oscillations) require:
- Low-temperature setups (4.2–50 K) to suppress phonon scattering.
- High magnetic fields (0–14 T) to resolve Landau levels .
- Strain-controlled samples (via mechanical compression) to probe Berry phase emergence .
- Data analysis: Fit oscillation amplitudes to the Lifshitz-Kosevich formula to extract effective masses (m* ≈ 0.03–0.05mₑ for electrons) and Dingle temperatures .
Key Challenge: Distinguish intrinsic quantum oscillations from impurity-driven effects by comparing strained vs. unstrained samples .
Q. How should researchers resolve contradictions between theoretical predictions and experimental observations of defect states in this compound?
Methodological Answer: Discrepancies often arise from unaccounted defects (e.g., Sb vacancies) or impurity scattering. To resolve:
- Perform deep-level transient spectroscopy (DLTS) to identify defect energy levels.
- Compare DFT+U calculations (including Hubbard corrections for d-electrons) with Hall effect measurements to correlate defect concentrations with carrier mobilities .
- Use positron annihilation spectroscopy to detect vacancy clusters .
Example: Theoretical models predicting metallic behavior in CoSb may conflict with semiconducting experimental data due to overlooked antisite defects (CoSb → Co_Sb + Sb_Co) .
Q. What advanced characterization techniques are required to investigate topological states in deformed this compound systems?
Methodological Answer: To probe topological insulator transitions under strain:
- Angle-resolved magnetoresistance (ARMR): Map anisotropy in conductivity to detect Berry phase accumulation (ΔΦ ≈ π) .
- Scanning tunneling microscopy (STM): Resolve edge states in nanostructured CoSb.
- Synchrotron X-ray diffraction: Correlate lattice deformation (ε > 2%) with band inversion .
Critical Step: Validate topological invariants (e.g., Chern numbers) via tight-binding models fitted to ARMR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
